molecular formula C23H26N2O4 B14604070 Neobrucine CAS No. 60606-95-3

Neobrucine

Katalognummer: B14604070
CAS-Nummer: 60606-95-3
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: BUQWXEFUPCTDBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Neobrucine can be synthesized from brucine through various chemical reactions. One notable method involves the trifluoromethylation of brucine using a homoleptic nickel catalyst [Ni(CF3)4]2−. This process is stereoselective and involves the isomerization of the alkenyl double bond in brucine, leading to the formation of trifluoromethylated this compound . The reaction conditions typically include the use of Umemoto II reagent and a high-valent nickel (IV) complex .

Analyse Chemischer Reaktionen

Neobrucine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound, altering its pharmacological properties.

    Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by others.

Common reagents used in these reactions include nickel catalysts, Umemoto II reagent, and other specialized chemicals. The major products formed from these reactions are typically derivatives of this compound with altered pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of neobrucine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors and enzymes, modulating their activity. This can lead to various pharmacological effects, such as pain relief, anti-inflammatory responses, and inhibition of tumor growth . The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins and signaling pathways related to inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Neobrucine is similar to other brucine derivatives, such as trifluoromethylated brucine and neostrychnine. it is unique in its specific chemical structure and pharmacological properties. Compared to brucine, this compound has a trifluoromethyl group that enhances its pharmacological activity and reduces its toxicity . Other similar compounds include:

This compound’s uniqueness lies in its enhanced pharmacological activity and reduced toxicity compared to its parent compound and other derivatives .

Eigenschaften

CAS-Nummer

60606-95-3

Molekularformel

C23H26N2O4

Molekulargewicht

394.5 g/mol

IUPAC-Name

10,11-dimethoxy-3,4a,5,5a,7,8,13a,15,15a,15b-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one

InChI

InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h8-9,11,13,18-19,21-22H,3-7,10H2,1-2H3

InChI-Schlüssel

BUQWXEFUPCTDBF-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCCC6=C5)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.